Reduced Lipophilicity vs. N-(5-bromopyridin-2-yl)acetamide
The target compound exhibits a calculated LogP of 0.70 [1], which is 1.18 units lower than the LogP of 1.88 reported for the des-methylamino analog N-(5-bromopyridin-2-yl)acetamide [2]. This difference corresponds to a greater than 10-fold theoretical decrease in octanol-water partition coefficient, substantially altering compound handling and purification strategies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.70 (computed) |
| Comparator Or Baseline | N-(5-bromopyridin-2-yl)acetamide: 1.88 |
| Quantified Difference | ΔLogP = -1.18 (approximately 15x lower partition coefficient) |
| Conditions | Computational prediction |
Why This Matters
A lower LogP value directly influences aqueous solubility, reversed-phase HPLC retention time, and in silico druglikeness predictions, making this compound a preferable choice for medicinal chemistry campaigns requiring enhanced polarity or reduced non-specific binding.
- [1] ChemSrc. N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide (CAS 1152577-95-1). View Source
- [2] Molbase. 2-Acetamido-5-bromopyridine (CAS 7169-97-3). View Source
